molecular formula C12H11NO2 B13666175 Methyl 2-(isoquinolin-4-yl)acetate

Methyl 2-(isoquinolin-4-yl)acetate

Cat. No.: B13666175
M. Wt: 201.22 g/mol
InChI Key: ILTRUPLCJGJNLM-UHFFFAOYSA-N
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Description

Methyl 2-(isoquinolin-4-yl)acetate is an organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and are often used in the synthesis of pharmaceuticals and other biologically active compounds. This compound is characterized by the presence of an isoquinoline ring system attached to an acetate group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(isoquinolin-4-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of isoquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure the reaction proceeds smoothly and with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(isoquinolin-4-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The isoquinoline ring can undergo substitution reactions, where different substituents replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the isoquinoline ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 2-(isoquinolin-4-yl)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Isoquinoline derivatives, including this compound, are explored for their potential therapeutic applications in treating various diseases.

    Industry: The compound is used in the development of new materials and as a building block in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 2-(isoquinolin-4-yl)acetate and its derivatives often involves interactions with specific molecular targets in biological systems. These targets can include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Methyl 2-(isoquinolin-4-yl)acetate can be compared with other isoquinoline derivatives, such as:

  • Methyl 2-(isoquinolin-1-yl)acetate
  • Methyl 2-(isoquinolin-6-yl)acetate
  • Methyl 2-(isoquinolin-3-yl)acetate

These compounds share a similar core structure but differ in the position of the substituent on the isoquinoline ring. This difference can lead to variations in their chemical reactivity, biological activity, and potential applications. This compound is unique in its specific substitution pattern, which can influence its interactions with molecular targets and its overall properties.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

methyl 2-isoquinolin-4-ylacetate

InChI

InChI=1S/C12H11NO2/c1-15-12(14)6-10-8-13-7-9-4-2-3-5-11(9)10/h2-5,7-8H,6H2,1H3

InChI Key

ILTRUPLCJGJNLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CN=CC2=CC=CC=C21

Origin of Product

United States

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